3-Fluoro-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol
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Overview
Description
3-Fluoro-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol is a chemical compound with the molecular formula C8H15FO3 and a molecular weight of 178.2 g/mol . This compound is characterized by the presence of a fluorine atom, a tetrahydropyran ring, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 3-Fluoro-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol involves several steps. One common method includes the reaction of 3-fluoropropanol with tetrahydropyranyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (THF) under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Fluoro-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
3-Fluoro-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a building block for the development of potential therapeutic agents, particularly in the field of antiviral and anticancer research.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The tetrahydropyran ring provides structural rigidity, facilitating its binding to target molecules. The hydroxyl group can form hydrogen bonds, contributing to the compound’s overall activity .
Comparison with Similar Compounds
3-Fluoro-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol can be compared with other similar compounds, such as:
3-Fluoro-2-hydroxypropyl derivatives: These compounds share the fluorine and hydroxyl functionalities but differ in their structural frameworks.
Tetrahydropyranyl ethers: These compounds contain the tetrahydropyran ring but may lack the fluorine atom, resulting in different reactivity and applications.
Fluorinated alcohols: These compounds have similar fluorine and hydroxyl groups but differ in their overall molecular structures.
Properties
Molecular Formula |
C8H15FO3 |
---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
3-fluoro-2-(oxan-2-yloxy)propan-1-ol |
InChI |
InChI=1S/C8H15FO3/c9-5-7(6-10)12-8-3-1-2-4-11-8/h7-8,10H,1-6H2 |
InChI Key |
SUMUDDLXMXIKAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OC(CO)CF |
Origin of Product |
United States |
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